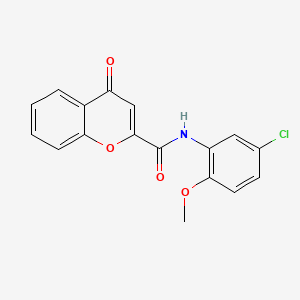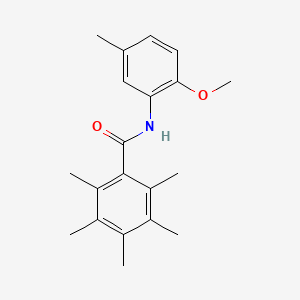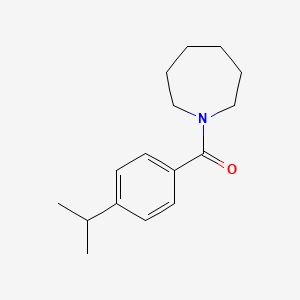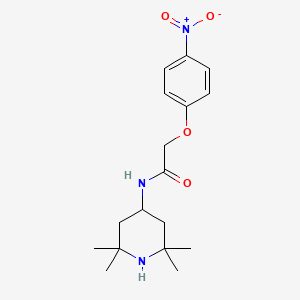
1-cyclohexyl-4-(4-methoxybenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexyl-4-(4-methoxybenzoyl)piperazine is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of scientific research. It is a piperazine derivative that has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 1-cyclohexyl-4-(4-methoxybenzoyl)piperazine is not fully understood. However, it has been suggested that it acts as a partial agonist at the 5-HT1A receptor and as an antagonist at the D2 receptor. It has also been suggested that it may modulate the activity of the glutamate system, which is involved in various neurological disorders.
Biochemical and Physiological Effects:
1-cyclohexyl-4-(4-methoxybenzoyl)piperazine has been found to exhibit various biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation. It has also been found to reduce the levels of inflammatory cytokines, which are involved in the immune response. Additionally, it has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-cyclohexyl-4-(4-methoxybenzoyl)piperazine in lab experiments is its specificity for certain receptors, which allows for more precise studies. Additionally, it has been found to have low toxicity and few side effects. However, one of the limitations is its poor solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for further research on 1-cyclohexyl-4-(4-methoxybenzoyl)piperazine. One direction is to investigate its potential as a treatment for neurological disorders such as depression, anxiety, and schizophrenia. Another direction is to explore its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of 1-cyclohexyl-4-(4-methoxybenzoyl)piperazine has been achieved using different methods. One of the most commonly used methods involves the reaction of 1-cyclohexylpiperazine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 4-methoxybenzoyl chloride with cyclohexylamine in the presence of a base followed by cyclization with phosgene. The yield of the compound varies depending on the method used.
Scientific Research Applications
1-cyclohexyl-4-(4-methoxybenzoyl)piperazine has shown promising results in various scientific research applications. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. It has also been shown to have potential as a treatment for drug addiction, as it has been found to reduce drug-seeking behavior in animal models. Additionally, it has been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
properties
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-22-17-9-7-15(8-10-17)18(21)20-13-11-19(12-14-20)16-5-3-2-4-6-16/h7-10,16H,2-6,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKDUDORSVVHSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclohexylpiperazin-1-yl)(4-methoxyphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-{2-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5721254.png)

![N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5721261.png)
![N-(4-chlorophenyl)-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5721269.png)

amino]acetyl}oxy)-4-iodobenzenecarboximidamide](/img/structure/B5721296.png)


![3-bromo-N'-{[(2,4-dichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5721322.png)
![N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}-N'-(4-methoxyphenyl)thiourea](/img/structure/B5721332.png)

![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5721352.png)
